2,6-Dimethyl-4-heptanone

Description

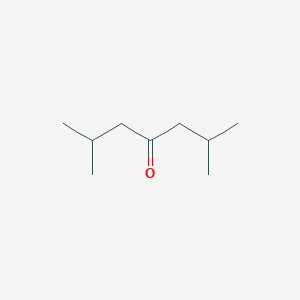

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPXKJBFFKCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O, Array | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025080 | |

| Record name | Diisobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisobutyl ketone appears as a clear colorless liquid. Flash point 140 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid with a fruity and sweet or menthol-like odour, Colorless liquid with a mild, sweet odor. | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Heptanone, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

331 °F at 760 mmHg (NTP, 1992), 169.4 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 334 °F | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

140 °F (NTP, 1992), 49 °C, 120 °F (49 °C) (Closed cup), 49 °C c.c., 140 °F, 120 °F | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Miscible with ethanol, ether; soluble in carbon tetrachloride, SOL IN CHLOROFORM, Miscible with benzene, Miscibile with most organic liquids, For more Solubility (Complete) data for DIISOBUTYL KETONE (6 total), please visit the HSDB record page., 2.64 mg/mL at 24 °C, Solubility in water: none, insoluble in water; soluble in alcohol and oils, 0.05% | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8062 at 20 °C/4 °C, Bulk density: 6.7 lb/gal at 20 °C; coefficient of expansion: 0.00101 at 20 °C, Saturated vapor density= 0.00088 lb/cu ft @ 70 °F, Relative density (water = 1): 0.805, 0.808, 0.81 | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/385/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.9 (air= 1), Relative vapor density (air = 1): 4.9 | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.4 mmHg (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23, 2 mmHg | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

WATER CLEAR LIQUID, Colorless oil, Colorless liquid | |

CAS No. |

108-83-8, 68514-40-9 | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C9-branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptanone, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylheptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketones, C9-branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V52W30H1BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Heptanone, 2,6-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MJ581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-51.5 °F (NTP, 1992), -41.5 °C, -42 °C, -51.5 °F, -43 °F | |

| Record name | DIISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOBUTYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Dimethyl-4-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/86 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisobutyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0216.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2,6-dimethyl-4-heptanone. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Structure

This compound, also widely known as diisobutyl ketone (DIBK), is an organic compound classified as a ketone.[1][2] Structurally, it features a carbonyl group on the fourth carbon of a heptane (B126788) chain, with methyl groups attached to the second and sixth carbon atoms.

The canonical SMILES representation of the molecule is CC(C)CC(=O)CC(C)C, and its IUPAC InChIKey is PTTPXKJBFFKCEK-UHFFFAOYSA-N.[3]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-dimethylheptan-4-one | [4] |

| Synonyms | Diisobutyl ketone (DIBK), Isovalerone | [5] |

| CAS Number | 108-83-8 | [6] |

| Molecular Formula | C₉H₁₈O | [6] |

| Molecular Weight | 142.24 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [5] |

| Odor | Mild, sweet, ether-like | [5] |

| Boiling Point | 165-170 °C | |

| Melting Point | -46 °C | [7] |

| Density | 0.808 g/mL at 25 °C | [5] |

| Vapor Pressure | 1.7 mmHg at 20 °C | [5] |

| Refractive Index (n²⁰/D) | 1.412 |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Water Solubility | 0.05 g/100 mL | [7] |

| Organic Solvent Solubility | Miscible with ethanol, ether, carbon tetrachloride, chloroform (B151607), and benzene. | [7] |

| Stability | Stable under normal conditions. | [5] |

| Incompatibilities | Strong oxidizing agents. May attack some plastics. | [7] |

| Flash Point | 49 °C (closed cup) | [5] |

| Autoignition Temperature | 396 °C | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. While specific laboratory-scale synthesis procedures are not extensively detailed in publicly available literature, industrial production methods and general analytical protocols provide a strong foundation.

Synthesis Methodologies

Industrially, this compound is primarily produced through two main routes:

-

Hydrogenation of Phorone: Phorone, which is derived from the acid-catalyzed aldol (B89426) condensation of acetone, can be hydrogenated to yield diisobutyl ketone.[8]

-

Metal-Catalyzed Decomposition of Isovaleric Acid: The ketonization of isovaleric acid over a metal catalyst is another established industrial method.[7]

A patented laboratory-scale synthesis involves the reaction of triacetone dialcohol with a bifunctional catalyst capable of dehydration and hydrogenation.[9]

Illustrative Laboratory Protocol (Conceptual Workflow):

The following diagram outlines a conceptual workflow for a laboratory-scale synthesis based on the ketonization of a carboxylic acid, a general method for ketone synthesis.[10]

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the hydrogen environments in the molecule. For this compound, a spectrum can be acquired using a 400 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl₃).[11]

-

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the different carbon environments. This can also be performed in CDCl₃.[11]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the spectrum can be obtained as a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).[11] The characteristic absorption for the carbonyl (C=O) group in a saturated aliphatic ketone is expected around 1715 cm⁻¹.[4][12]

General Procedure for Liquid Sample IR Spectroscopy:

-

Ensure the ATR crystal or salt plates of the IR spectrometer are clean.

-

Apply a small drop of the neat liquid sample to the crystal or between the plates.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the crystal or plates thoroughly with an appropriate solvent after analysis.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and structure. Electron ionization (EI) is a common method for analyzing volatile compounds like this compound.[13]

Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 300.

The resulting mass spectrum can be compared with library data for confirmation. The NIST WebBook provides a reference mass spectrum for this compound.[13]

Reactivity and Applications

This compound undergoes typical ketone reactions. It is a stable compound but is incompatible with strong oxidizing agents.[7]

Due to its favorable properties, it has several industrial applications:

-

Solvent: It is used as a solvent for nitrocellulose, lacquers, and synthetic resins.[7]

-

Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including inhibitors and dyes.

-

Extraction Solvent: It can be used as an extraction solvent for the determination of trace metals in aqueous samples.[7]

References

- 1. webassign.net [webassign.net]

- 2. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cognac heptanone, 108-83-8 [thegoodscentscompany.com]

- 6. Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones with PhSiH3 and Stoichiometric Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound(108-83-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4,6-Dimethylheptan-2-one | 19549-80-5 | Benchchem [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [wap.guidechem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

Diisobutyl Ketone (DIBK): A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl ketone (DIBK), systematically named 2,6-dimethyl-4-heptanone, is a colorless, stable liquid with a mild, sweet odor.[1][2][3] It is a branched nine-carbon ketone widely utilized as an industrial solvent, particularly in coatings, inks, and as a chemical intermediate.[4][5][6] Its slow evaporation rate and good solvency for a variety of synthetic resins make it a valuable component in formulations requiring improved flow and blush resistance.[3][7] This technical guide provides an in-depth overview of the core physical properties of DIBK, presenting quantitative data in a structured format, outlining experimental protocols for their determination, and illustrating key relationships through a logical workflow diagram.

Core Physical and Chemical Properties

The physical characteristics of Diisobutyl Ketone are well-documented across various chemical safety and supplier databases. These properties are crucial for its handling, application, and in the context of drug development, for understanding its behavior as a potential solvent or excipient.

General and Physical Properties

| Property | Value | Units | Notes and References |

| Molecular Weight | 142.24 | g/mol | [2][4] |

| Appearance | Colorless liquid | - | [1][4][8] |

| Odor | Mild, sweet, characteristic | - | [1][2][3][9] |

| Physical State at 15°C and 1 atm | Liquid | - | [1] |

Thermal Properties

| Property | Value | Units | Notes and References |

| Boiling Point at 1 atm | 163 - 176 | °C | Range can vary based on purity.[1][8][10][11][12] |

| 325 | °F | [1] | |

| 436 | K | [1] | |

| Freezing/Melting Point | -41 to -46 | °C | [4][10][13][14][15] |

| -43 | °F | [1] | |

| 231 | K | [1] | |

| Flash Point (Closed Cup) | 49 | °C | [4] |

| 120 | °F | [4] | |

| Flash Point (Open Cup) | 131 | °F | [1] |

| Autoignition Temperature | 345 - 396 | °C | [16] |

Density and Weight

| Property | Value | Units | Notes and References |

| Specific Gravity at 20/20°C | 0.806 - 0.815 | - | [1][2][11] |

| Density at 20°C | 0.806 | kg/L | [4] |

| 6.73 | lb/gal | [2][4] | |

| Vapor Density | Heavier than air | - | [3] |

Solubility and Spectroscopic Data

| Property | Value | Units | Notes and References |

| Solubility in Water at 20°C | 0.04 - 0.05 | % wt | [4][16] |

| Water in DIBK at 20°C | 0.45 - 0.5 | % wt | [4][16] |

| Refractive Index at 20°C | 1.413 - 1.414 | - | [12][16] |

| Ionization Potential | 9.04 | eV | [9] |

Other Key Properties

| Property | Value | Units | Notes and References |

| Vapor Pressure at 20°C | 1.3 | mmHg | [2][4] |

| 0.16 - 0.22 | kPa | [12][16] | |

| Evaporation Rate (nBuAc = 1) | 0.15 | - | [2][4] |

| Viscosity at 20°C | 0.92 - 1.05 | mPa·s | [2][12][16] |

| Surface Tension at 25°C | 23.2 | dynes/cm | [2] |

| Lower Flammability Limit (LEL) | 0.8 | % v/v | at 200°F[4][9] |

| Upper Flammability Limit (UEL) | 6.2 - 7.1 | % v/v | at 200°F[4][9][16] |

Experimental Protocols

The determination of the physical properties of Diisobutyl Ketone adheres to standardized testing methods, primarily those established by ASTM International. These protocols ensure consistency and comparability of data across different laboratories and studies.

-

Distillation Range (Boiling Point): The boiling range of DIBK is determined according to ASTM D1078 . This test method covers the determination of the distillation range of volatile organic liquids. The initial boiling point (IBP) and dry point (DP) are recorded, which represent the temperatures at which the first drop of distillate falls and when the last drop of liquid evaporates from the bottom of the flask, respectively.[11][12]

-

Specific Gravity: The specific gravity is typically measured using ASTM D268 . This standard provides procedures for sampling and testing volatile solvents and chemical intermediates for use in paint and related coatings and materials.[11]

-

Acidity: The acidity of DIBK, usually expressed as acetic acid, is determined by ASTM D1613 . This method involves titrating the sample with a standard alcoholic potassium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint.[11]

-

Water Content: The water content is measured using ASTM D1364 , which is a standard test method for water in volatile solvents using the Karl Fischer reagent titration.[11]

-

Color: The color of DIBK is determined by ASTM D1209 , which is a visual comparison of the color of the sample with platinum-cobalt (B8599474) standards.[11]

-

Purity: The purity of DIBK and its isomers is often determined by gas chromatography, with methods such as ASTM D3329 being applicable for the analysis of purity of methyl isobutyl ketone by gas chromatography, which can be adapted for DIBK.[12]

-

Density: The density of DIBK can be measured using ASTM D4052 , a standard test method for density, relative density, and API gravity of liquids by digital density meter.[12]

-

Refractive Index: The refractive index is determined using ASTM D1218 , which is the standard test method for refractive index and refractive dispersion of hydrocarbon liquids.[12]

-

Viscosity: The dynamic viscosity can be measured following ASTM D445 , the standard test method for kinematic viscosity of transparent and opaque liquids.[12]

-

Electrical Conductivity: The electrical conductivity can be determined by ASTM D4308 , a standard test method for electrical conductivity of liquid hydrocarbons by precision meter.[12]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical like Diisobutyl Ketone.

Caption: Workflow for Determining DIBK Physical Properties.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. hedinger.de [hedinger.de]

- 3. DIISOBUTYL KETONE (DIBK) - Ataman Kimya [atamanchemicals.com]

- 4. monumentchemical.com [monumentchemical.com]

- 5. chem.international [chem.international]

- 6. nbinno.com [nbinno.com]

- 7. polic-chemical.com [polic-chemical.com]

- 8. taminkalatak.com [taminkalatak.com]

- 9. DIISOBUTYL KETONE (this compound) | Occupational Safety and Health Administration [osha.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. solventsandpetroleum.com [solventsandpetroleum.com]

- 12. ark-chem.co.jp [ark-chem.co.jp]

- 13. Mobile [my.chemius.net]

- 14. cameo.mfa.org [cameo.mfa.org]

- 15. chem-lab.be [chem-lab.be]

- 16. parchem.com [parchem.com]

An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone (CAS 108-83-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-heptanone, also widely known as Diisobutyl Ketone (DIBK), is a branched aliphatic ketone with the chemical formula C₉H₁₈O.[1][2][3] It is a colorless liquid with a mild, characteristic sweet odor.[4] Due to its excellent solvency for a wide range of organic substances and its utility as a chemical intermediate, it finds extensive application in various industrial and laboratory settings. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on information relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| CAS Number | 108-83-8 | [1][2][3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Odor | Mild, sweet, ether-like | [4] |

| Boiling Point | 165-170 °C (at 760 mmHg) | [5][6] |

| Melting Point | -46 °C | [7] |

| Density | 0.808 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.412 | [5][6] |

| Vapor Pressure | 1.7 mmHg at 20 °C | [6] |

| Flash Point | 49 °C (120 °F) | [8] |

| Water Solubility | 0.05 g/100 mL | [4] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, benzene | [4][5] |

| LogP | 3.71 at 20 °C | [4] |

Synthesis and Purification

While several methods for the synthesis of this compound exist, a common industrial approach involves the metal-catalyzed decomposition of isovaleric acid or the hydrogenation of phorone.[5][9] It can also be obtained as a by-product in the manufacturing of methyl isobutyl ketone (MIBK).[5][9]

General Experimental Protocol for Synthesis via Ketonization of Isovaleric Acid

This protocol describes a generalized lab-scale synthesis based on the catalytic ketonization of isovaleric acid.

Materials:

-

Isovaleric acid

-

Metal oxide catalyst (e.g., manganese dioxide on a support)

-

High-temperature tube furnace

-

Inert gas (e.g., Nitrogen)

-

Condenser and collection flask

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Set up the tube furnace with the catalyst packed in a quartz tube.

-

Heat the furnace to the reaction temperature (typically 300-400 °C) under a continuous flow of inert gas.

-

Introduce isovaleric acid into the heated tube at a controlled rate using a syringe pump.

-

The vaporized products are passed through a condenser, and the liquid condensate is collected in a cooled flask.

-

The collected crude product is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The dried liquid is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Purification Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Charge the crude this compound into the round-bottom flask along with boiling chips.

-

Assemble the fractional distillation apparatus.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (165-170 °C at atmospheric pressure).

-

Monitor the temperature closely to ensure the purity of the collected fraction.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Provides information on the proton environment in the molecule. Expected signals include a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the carbonyl group. |

| ¹³C NMR | Shows the different carbon environments. Distinct signals are expected for the carbonyl carbon, methine carbons, methylene carbons, and methyl carbons. |

| FTIR | A strong absorption band characteristic of the C=O stretching of a ketone is observed around 1715 cm⁻¹. C-H stretching and bending vibrations are also present. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 142, along with characteristic fragmentation patterns of a ketone. |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Applications in Research and Development

This compound serves multiple roles in a research and development setting.

-

Solvent: It is an excellent solvent for a variety of organic compounds, including nitrocellulose, lacquers, and synthetic resins.[5][7] Its low volatility and high boiling point make it suitable for reactions requiring elevated temperatures.

-

Chemical Intermediate: It is a valuable precursor in organic synthesis.[5] It can be used in the preparation of pharmaceuticals, dyes, and inhibitors.[5]

-

Extraction Solvent: It is employed as an extraction solvent for the determination of trace metals in aqueous samples by plasma atomic emission spectrometry.[4][5]

-

Recrystallization Aid: It can be used as a solvent for the recrystallization of pharmaceutical compounds.[7]

Role as a Chemical Intermediate

The following diagram illustrates the role of this compound as a versatile chemical intermediate.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It may cause respiratory irritation.[2][10]

Table 3: Safety and Hazard Information

| Hazard | Description |

| GHS Pictograms | Flammable liquid, Irritant |

| Hazard Statements | H226: Flammable liquid and vapor.H335: May cause respiratory irritation. |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a fume hood. |

| Incompatibilities | Strong oxidizing agents.[4][5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Toxicological Information

Toxicological data for this compound is summarized in Table 4. It is important to handle this chemical with appropriate precautions to minimize exposure.

Table 4: Toxicological Data

| Route of Exposure | Species | Value | Reference |

| Oral LD₅₀ | Rabbit | 5750 mg/kg | [4] |

| Dermal LD₅₀ | Rabbit | 16000 mg/kg | [4] |

| Inhalation | Human | May cause respiratory tract irritation. | [10] |

| Skin Contact | Human | May cause skin irritation. | [10] |

| Eye Contact | Human | Causes eye irritation. | [10] |

Conclusion

This compound is a versatile and widely used chemical with significant applications in both industrial and research settings. Its favorable solvent properties and its utility as a chemical intermediate make it a valuable compound for scientists and professionals in drug development and other fields of chemical synthesis. Proper understanding of its physicochemical properties, handling procedures, and safety precautions is essential for its effective and safe use in the laboratory.

References

- 1. This compound(108-83-8) 1H NMR [m.chemicalbook.com]

- 2. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

- 3. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

- 4. pure.rug.nl [pure.rug.nl]

- 5. This compound(108-83-8) MS [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 4-Heptanone, 2,6-dimethyl- [webbook.nist.gov]

In-Depth Technical Guide to 2,6-Dimethyl-4-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-heptanone, a versatile ketone with significant applications in industrial and research settings. This document details its chemical synonyms, physical and chemical properties, relevant experimental protocols, and metabolic pathways to support its use in laboratory and drug development contexts.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific and commercial literature. Proper identification is crucial for accurate sourcing and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | 2,6-dimethylheptan-4-one |

| Common Names | Diisobutyl ketone (DIBK), Isovalerone |

| CAS Number | 108-83-8 |

| Other Synonyms | s-Diisopropylacetone, Valerone, DIBK, Diisobutilchetone, 4-Heptanone, 2,6-dimethyl- |

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Appearance | Colorless liquid |

| Odor | Mild, sweet |

| Density | 0.808 g/mL at 25 °C |

| Boiling Point | 165-170 °C |

| Flash Point | 49 °C (120.2 °F) |

| Vapor Pressure | 1.7 mmHg at 20 °C |

| Vapor Density | 4.9 (vs air) |

| Solubility in Water | Insoluble |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value |

| Refractive Index (n20/D) | 1.412 |

| Beilstein Registry Number | 1743163 |

| MDL Number | MFCD00008940 |

| PubChem Substance ID | 24856550 |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide protocols for the analysis and use of this compound.

Analytical Protocol: NIOSH Method 1300 for Ketones

This method outlines the procedure for the determination of this compound (referred to as Diisobutyl ketone) in the air using gas chromatography with a flame ionization detector (GC-FID).

3.1.1. Sampling

-

Sampler: Use a solid sorbent tube, specifically a coconut shell charcoal tube (100 mg/50 mg).

-

Flow Rate: Calibrate a personal sampling pump to a flow rate between 0.01 and 0.2 L/min.

-

Sample Volume: Collect a total sample volume between 1 and 10 liters.

-

Procedure: Immediately before sampling, break the ends of the sorbent tube. Attach the sampler to the personal sampling pump with flexible tubing.

-

Post-Sampling: After sampling, cap the ends of the tube and pack securely for shipment.

3.1.2. Sample Preparation

-

Place the front and back sorbent sections of the sampler into separate vials.

-

Add 1.0 mL of carbon disulfide (CS₂) to each vial.

-

Attach a crimp cap to each vial.

-

Allow the vials to stand for 30 minutes with occasional agitation to ensure complete desorption of the analyte.

3.1.3. Gas Chromatography Analysis

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: Glass (3.5 m x 6-mm ID), packed with 10% SP2100 0.1% Carbowax 1500 on Chromosorb WHP (or an equivalent).

-

Carrier Gas: Nitrogen or Helium at 30 mL/min.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 300 °C

-

Column: 50 °C to 170 °C at a rate of 10 °C/min.

-

-

Injection Volume: 5 µL.

3.1.4. Calibration and Quality Control

-

Prepare a series of working standards by adding known amounts of this compound to carbon disulfide in 10-mL volumetric flasks.

-

Analyze the standards along with the samples and blanks.

-

Construct a calibration graph by plotting the peak area versus the mass of the analyte.

-

The estimated limit of detection (LOD) is 0.02 mg per sample.

Application in Extraction: A General Protocol

This compound is an effective solvent for liquid-liquid extractions in pharmaceutical and chemical analysis. Below is a generalized protocol for the extraction of a neutral organic compound from an aqueous solution.

3.2.1. Materials

-

Aqueous solution containing the target analyte.

-

This compound (extraction solvent).

-

Separatory funnel of appropriate volume.

-

Beakers or Erlenmeyer flasks for collecting the layers.

-

Sodium sulfate (B86663) (anhydrous) for drying the organic layer.

-

Rotary evaporator for solvent removal.

3.2.2. Procedure

-

Preparation: Ensure the separatory funnel is clean, and the stopcock is properly greased and closed. Place the separatory funnel in a ring stand.

-

Addition of Solutions: Pour the aqueous solution containing the analyte into the separatory funnel. Subsequently, add a predetermined volume of this compound. The volume ratio will depend on the partition coefficient of the analyte.

-

Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently for 1-2 minutes. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.

-

Phase Separation: Place the separatory funnel back in the ring stand and allow the layers to fully separate. This compound is less dense than water and will form the upper organic layer.

-